GSK3532795 vs. Bevirimat: Expanded Gag Polymorphic Coverage and Potency in Subtype B Recombinant Virus Panel
GSK3532795 was systematically optimized to overcome the intrinsic resistance conferred by naturally occurring Gag polymorphisms that limit bevirimat efficacy to approximately 50% of patients [1]. Against a panel of 87 gag/pr recombinant viruses representing 96.5% of subtype B polymorphic Gag diversity near the CA/SP1 cleavage site, GSK3532795 exhibited a mean EC50 of 3.9 ± 3.4 nM, whereas bevirimat showed markedly reduced or absent activity against a substantial subset of these polymorphic variants due to the V370A, ΔV370, and V362I substitutions [2].
| Evidence Dimension | Antiviral potency against subtype B Gag polymorphic diversity panel (n=87 recombinant viruses) |
|---|---|
| Target Compound Data | Mean EC50 = 3.9 ± 3.4 nM; active against 96.5% polymorphic coverage panel |
| Comparator Or Baseline | Bevirimat (first-generation maturation inhibitor): inactive or reduced activity against viruses harboring V370A, ΔV370, V362I, T371A/Δ polymorphisms; efficacy limited to ~50% of clinical isolates |
| Quantified Difference | GSK3532795 maintains full potency against key bevirimat-resistance polymorphisms (V370A EC50 = 2.7 nM; ΔV370 EC50 = 13 nM); bevirimat shows >10-fold reduced susceptibility against these variants |
| Conditions | Engineered gag/pr recombinant virus panel; cell-based antiviral assay |
Why This Matters
Procurement of GSK3532795 rather than bevirimat ensures broad coverage against naturally occurring Gag polymorphisms that would otherwise render first-generation maturation inhibitors ineffective in approximately half of the target population.
- [1] Nowicka-Sans B, et al. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage. Antimicrob Agents Chemother. 2016;60(7):3956-3969. View Source
- [2] Regueiro-Ren A, et al. The Second Generation HIV-1 Maturation Inhibitor GSK3532795. ACS Med Chem Lett. 2019;10(3):287-294. View Source
